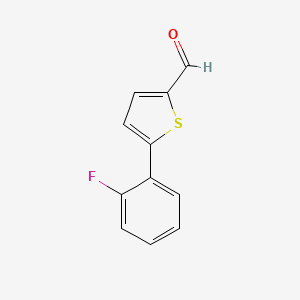

![molecular formula C12H11ClN2O2 B1336866 乙基(2Z)-3-[(2-氯苯基)氨基]-2-氰基丙烯酸酯 CAS No. 7510-65-8](/img/structure/B1336866.png)

乙基(2Z)-3-[(2-氯苯基)氨基]-2-氰基丙烯酸酯

描述

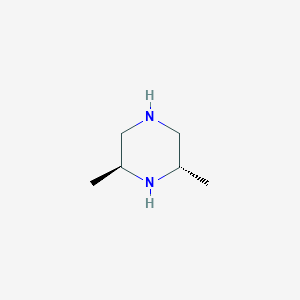

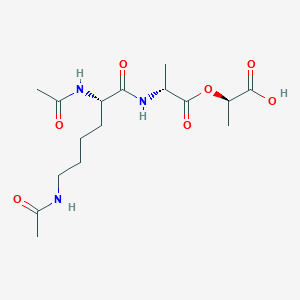

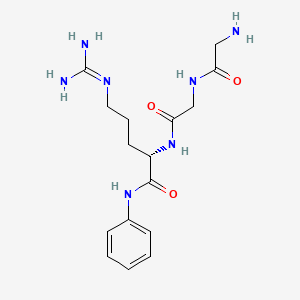

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate is a chemical compound that belongs to the family of cyanoacrylates, which are known for their adhesive properties and rapid polymerization upon exposure to moisture. The compound features a 2-chlorophenyl group attached to an amino group, which is further connected to a cyanoacrylate moiety. This structure is similar to other cyanoacrylate derivatives that have been synthesized and characterized in various studies, such as the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate .

Synthesis Analysis

The synthesis of related cyanoacrylate compounds typically involves the reaction of ethyl cyanoacetate with different reagents to introduce the desired substituents. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . Similarly, the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates was reported through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines . These methods could potentially be adapted for the synthesis of ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is often characterized by spectroscopic methods and single-crystal X-ray diffraction. For example, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined to have a three-dimensional supramolecular network with various noncovalent interactions stabilizing the molecular conformation . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the enamine tautomer with the cyano group cis to the 4-chlorophenyl group . These analyses provide insights into the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Cyanoacrylate compounds are known to undergo rapid polymerization in the presence of amines, with the reactivity varying depending on the nature of the amine. A study on the reactivity of ethyl cyanoacrylate (ECA) with different amines showed that tertiary amines initiate rapid polymerization, while primary and secondary amines result in slower reactions, forming low molecular weight oligomers or polymers . This suggests that the presence of the 2-chlorophenylamino group in ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate could influence its reactivity and polymerization behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal structure of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate revealed intramolecular N-H⋯O hydrogen bonding and intermolecular C-H⋯O and C-H⋯N hydrogen bonding interactions, which can affect the compound's melting point, solubility, and stability . The presence of halogen atoms, such as chlorine and fluorine, can also influence the compound's density and refractive index. These properties are essential for understanding the material's behavior in different environments and applications.

科学研究应用

合成与表征

- 乙基(2Z)-3-[(2-氯苯基)氨基]-2-氰基丙烯酸酯和相关化合物已通过各种化学反应合成,突出了它们在有机合成和材料科学中的潜力。例如,郑晶(2012 年)详细介绍了由 4-氯苯甲酰氯和 2-氰基丙酸乙酯合成的化合物,并与 4-氯-3-乙基-1-甲基-1H-吡唑-5-羰基氯进一步反应,通过 1H NMR、IR 和 X 射线晶体学证实 郑晶,2012 年。

晶体结构和性质

- 这些化合物的晶体结构和性质已得到广泛研究,揭示了它们的复杂分子排列和在材料科学中的潜在应用。例如,张德华等人(2009 年)制备了一种标题化合物,展示了氯苯和吡唑环之间的二面角,这有助于形成由分子间相互作用形成的三维网络 张德华、张晓燕、郭丽娟,2009 年。

与生物分子的相互作用

- 研究还重点关注氰基丙烯酸酯化合物与生物分子的相互作用。A. Nyporko 和 Y. Blume(2014 年)研究了氰基丙烯酸酯化合物与高等植物中的微管蛋白的特定结合,揭示了这些相互作用的结构机制,这可能对理解氰基丙烯酸酯的生物效应有影响 A. Nyporko,Y. Blume,2014 年。

环境稳定性和降解

- 已经研究了氰基丙烯酸酯化合物的环境行为,例如它们在土壤和污泥中的降解动力学,提供了有关其环境稳定性的有价值的数据。S. S. Donau 等人(2019 年)对相关氰基丙烯酸酯苯丙吗啉的降解进行了研究,展示了其在土壤中的固有降解性和降解动力学 S. S. Donau、U. Bollmann、R. Wimmer、K. Bester,2019 年。

在材料科学中的应用

- 在材料科学中,氰基丙烯酸酯衍生物的性质已被用于设计新型的发色团和聚合物,表明了它们在该领域的通用性。例如,李胜利等人(2013 年)设计并合成了一种新型发色团,使用氰基丙烯酸酯基团作为辅助电子受体,揭示了其显着的双光子吸收截面 李胜利等人,2013 年。

未来方向

属性

IUPAC Name |

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQAAUPCCUXBT-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419698 | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

CAS RN |

7510-65-8 | |

| Record name | NSC405746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。